Fluorescence Emission Red Shift: 7-Azatryptophan (Derived from Target Compound) vs. Natural Tryptophan
Upon hydrolysis/decarboxylation, the target compound yields 7-azatryptophan (7AW), whose fluorescence emission is red-shifted by 46 nm compared to natural tryptophan (W): 7AW emission maximum = 355 nm vs. W = 309 nm under identical conditions [1]. In the N1-methyl-7-azatryptophan (1M7AT) derivative, the emission red shift reaches 65 nm relative to tryptophan, with a quantum yield (QY) of 0.53 ± 0.07 [2]. These spectral separations enable selective excitation of 7AW-containing proteins at >310 nm, where native tryptophan residues exhibit negligible absorbance [1].
| Evidence Dimension | Fluorescence emission wavelength shift relative to tryptophan (Δλ_em) |
|---|---|
| Target Compound Data | 7-Azatryptophan (derived from target compound): Δλ_em = +46 nm (7AW emission = 355 nm vs. Trp = 309 nm); N1-methyl-7-azatryptophan: Δλ_em = +65 nm, QY = 0.53 ± 0.07 |
| Comparator Or Baseline | Natural L-tryptophan: emission maximum = 309 nm (hirudin core domain context) |
| Quantified Difference | 7AW: +46 nm red shift; 1M7AT: +65 nm red shift; 1M7AT QY = 0.53 vs. Trp QY ≈ 0.13 in water |
| Conditions | Steady-state fluorescence; hirudin 1–47 core domain (7AW); aqueous solution (1M7AT) |
Why This Matters
The ≥46 nm red shift permits unambiguous detection of 7-azatryptophan-labeled proteins against a background of native tryptophan residues, a capability not achievable with unmodified tryptophan or most other fluorescent amino acid analogs.
- [1] De Filippis, V.; et al. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Sci. 2004, 13, 1499–1507. View Source
- [2] Rich, R. L.; Smirnov, A. V.; Schwabacher, A. W.; Petrich, J. W. Synthesis and Photophysics of the Optical Probe N1-Methyl-7-azatryptophan. J. Am. Chem. Soc. 1995, 117, 949–955. View Source
